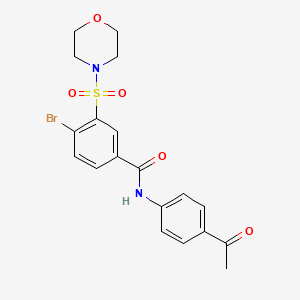![molecular formula C14H14N4O5 B6066322 2,6-dimethoxy-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B6066322.png)
2,6-dimethoxy-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol is a complex organic compound with significant interest in various scientific fields. This compound features a phenolic core substituted with methoxy groups and a hydrazinylidene moiety linked to a nitropyridine ring. Its unique structure imparts distinct chemical and physical properties, making it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common route includes the condensation of 2,6-dimethoxyphenol with 5-nitropyridine-2-carbaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxy-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of new functional groups in place of methoxy groups.
Applications De Recherche Scientifique
2,6-Dimethoxy-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-dimethoxy-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitropyridine moiety can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxyphenol: Shares the phenolic core but lacks the hydrazinylidene and nitropyridine substituents.
4-[(Z)-[(5-Nitropyridin-2-yl)hydrazinylidene]methyl]phenol: Similar structure but without the methoxy groups.
Uniqueness
2,6-Dimethoxy-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol is unique due to the combination of methoxy, hydrazinylidene, and nitropyridine functionalities. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2,6-dimethoxy-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5/c1-22-11-5-9(6-12(23-2)14(11)19)7-16-17-13-4-3-10(8-15-13)18(20)21/h3-8,19H,1-2H3,(H,15,17)/b16-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZLCFZIVTYPPG-APSNUPSMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N\NC2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-cyclohexyl-3-piperidinyl)-N-[(5-methyl-2-thienyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6066244.png)
![(5E)-5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6066249.png)
![6-ETHYL 8-METHYL 5-AMINO-7-(2,4-DICHLOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE](/img/structure/B6066256.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-propionyl-3-piperidinecarboxamide](/img/structure/B6066269.png)
![N'-(2,5-dimethoxyphenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6066279.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B6066295.png)
![N~4~-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B6066297.png)
![Ethyl 2-{[(6-chloro-2-phenylquinolin-4-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6066304.png)

![3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE](/img/structure/B6066313.png)
![1-(diethylamino)-3-(4-{[(2,3-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6066318.png)
![2-[(2,3-DIMETHYLPHENOXY)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOLE](/img/structure/B6066323.png)
